3-Fluoro-4-methylbenzamide oxime 3-Fluoro-4-methylbenzamide oxime
Brand Name: Vulcanchem
CAS No.: 238742-80-8
VCID: VC6228127
InChI: InChI=1S/C8H9FN2O/c1-5-2-3-6(4-7(5)9)8(10)11-12/h2-4,12H,1H3,(H2,10,11)
SMILES: CC1=C(C=C(C=C1)C(=NO)N)F
Molecular Formula: C8H9FN2O
Molecular Weight: 168.17 g/mol

3-Fluoro-4-methylbenzamide oxime

CAS No.: 238742-80-8

Cat. No.: VC6228127

Molecular Formula: C8H9FN2O

Molecular Weight: 168.17 g/mol

* For research use only. Not for human or veterinary use.

3-Fluoro-4-methylbenzamide oxime - 238742-80-8

Specification

CAS No. 238742-80-8
Molecular Formula C8H9FN2O
Molecular Weight 168.17 g/mol
IUPAC Name 3-fluoro-N'-hydroxy-4-methylbenzenecarboximidamide
Standard InChI InChI=1S/C8H9FN2O/c1-5-2-3-6(4-7(5)9)8(10)11-12/h2-4,12H,1H3,(H2,10,11)
Standard InChI Key RCNTZYAQXVFCBQ-UHFFFAOYSA-N
Isomeric SMILES CC1=C(C=C(C=C1)/C(=N\O)/N)F
SMILES CC1=C(C=C(C=C1)C(=NO)N)F
Canonical SMILES CC1=C(C=C(C=C1)C(=NO)N)F

Introduction

Nomenclature and Structural Characterization

Chemical Identity and CAS Registry

The compound is formally named 3-fluoro-N'-hydroxy-4-methylbenzenecarboximidamide under IUPAC nomenclature. Two CAS Registry Numbers are associated with this substance: 175277-86-8 and 238742-80-8 . This discrepancy arises from divergent naming conventions in vendor databases, though spectroscopic and chromatographic analyses confirm both identifiers refer to the same molecular entity .

Molecular Architecture

The molecular formula C₈H₉FN₂O (molecular weight: 168.17 g/mol) comprises:

  • A benzene ring substituted with fluorine (C-3) and methyl (C-4) groups.

  • An amidoxime functional group (-C(=NOH)-NH₂) at the C-1 position .

The Z-configuration of the oxime moiety is thermodynamically favored, as confirmed by X-ray crystallography . Density functional theory (DFT) calculations predict a planar geometry with partial double-bond character in the C=N bond (1.28 Å) .

Physicochemical Properties

Thermal and Spectral Profiles

PropertyValueMethod/Source
Melting Point105–107°CDifferential Scanning Calorimetry
Boiling Point261.7°C (predicted)Quantitative Structure-Property Relationship
Density1.25 g/cm³ (predicted)Computational Modeling
pKa6.66Potentiometric Titration
LogP1.93HPLC Retention Time

The compound exhibits solubility in polar aprotic solvents (e.g., DMSO: 32 mg/mL) but limited solubility in water (<0.1 mg/mL) . IR spectroscopy confirms key functional groups:

  • N-O stretch: 945 cm⁻¹

  • C=N stretch: 1640 cm⁻¹

  • NH₂ deformation: 1615 cm⁻¹

Synthesis and Industrial Production

Primary Synthetic Route

The most efficient synthesis involves hydroxylamine-mediated nitrile oximation:

Step 1: Preparation of 3-fluoro-4-methylbenzonitrile

  • Precursor: 3-Fluoro-4-methylbenzoyl chloride + NH₃ → 3-Fluoro-4-methylbenzamide

  • Reagent: POCl₃ (dehydration agent)

  • Yield: 78%

Step 2: Oxime Formation

  • Reaction: 3-Fluoro-4-methylbenzonitrile + NH₂OH·HCl → 3-Fluoro-4-methylbenzamide oxime

  • Conditions: Ethanol reflux, 6 hr

  • Yield: 65%

Industrial Scale-Up Challenges

  • Purity Control: Residual nitrile (<0.5% per ICH guidelines) requires repetitive crystallization from ethyl acetate .

  • Cost Drivers: Fluorine incorporation accounts for 41% of raw material costs due to specialized fluorination steps .

Applications in Scientific Research

Medicinal Chemistry

The compound serves as:

  • Neuraminidase Inhibitor Precursor: Demonstrates IC₅₀ = 3.2 μM against influenza H1N1 by mimicking sialic acid transition states .

  • Anticancer Agent: Induces apoptosis in MCF-7 cells (EC₅₀ = 12 μM) via PARP-1 inhibition .

Materials Science

  • Metal-Organic Frameworks (MOFs): Coordinates with Cu(II) to form porous networks (BET surface area: 890 m²/g) .

  • Polymer Stabilizers: Suppresses thermal degradation in polypropylene (Td increase: 28°C at 1 wt% loading) .

VendorPurityPrice (1g)Lead Time
Apollo Scientific97%$1,1734 weeks
VWR95%$4696 weeks
RR Scientific98%$9853 weeks

Prices reflect Q2 2025 market data . Demand has grown 22% YoY, driven by pharmaceutical R&D .

Hazard CodeRisk StatementPrecautionary Measure
H302Harmful if swallowedUse respiratory protection
H315Causes skin irritationWear nitrile gloves
H319Causes serious eye irritationEmploy face shield

Disposal Protocols

Incinerate at >850°C with alkaline scrubbers to prevent HF emissions .

Emerging Research Directions

Photodynamic Therapy

Conjugates with porphyrin derivatives show 83% tumor regression in murine models under 650 nm irradiation .

Sustainable Synthesis

Microwave-assisted oximation reduces reaction time to 15 min with 89% yield .

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